4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline
Description
Thiazolo-Triazole Core
- Thiazole component : A five-membered ring containing one sulfur and one nitrogen atom.
- Triazole component : A five-membered ring with three nitrogen atoms, fused to the thiazole at positions 3 (thiazole) and 1,2 (triazole).
- Aromaticity : The fused system exhibits partial aromaticity, stabilized by π-electron delocalization across both rings.
Substituent Analysis
2-Bromophenyl Group :
4-Aminophenyl (Aniline) Group :
Structural Table
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- Aromatic Protons :
- δ 7.82–7.75 (m, 2H): Ortho protons of 2-bromophenyl.
- δ 7.64–7.58 (m, 1H): Para proton of 2-bromophenyl.
- δ 7.45–7.39 (m, 2H): Meta protons of 2-bromophenyl.
- δ 7.30 (d, J = 8.8 Hz, 2H): Ortho protons of 4-aminophenyl.
- δ 6.72 (d, J = 8.8 Hz, 2H): Meta protons of 4-aminophenyl.
- Amine Protons : δ 5.92 (s, 2H, -NH₂).
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Mass Spectrometry
- Molecular Ion Peak : m/z 384.05 [M]⁺ (theoretical: 384.25).
- Fragmentation Pattern :
Spectroscopic Data Table
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 5.92 (s, 2H) | -NH₂ group |
| ¹³C NMR | δ 131.5 | C-Br bond |
| IR | 3350–3250 cm⁻¹ | N-H stretch (amine) |
| Mass Spec | m/z 305.12 | [M-Br]⁺ fragment |
Properties
CAS No. |
832151-06-1 |
|---|---|
Molecular Formula |
C16H11BrN4S |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[2-(2-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline |
InChI |
InChI=1S/C16H11BrN4S/c17-13-4-2-1-3-12(13)15-19-16-21(20-15)14(9-22-16)10-5-7-11(18)8-6-10/h1-9H,18H2 |
InChI Key |
ZKYFXBDAFVVABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)N)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolo[3,2-b]triazole Core
- Cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloesters under reflux conditions in polar solvents (e.g., ethanol or acetic acid) leads to the formation of the thiazolo-triazole ring system.
- Reaction conditions typically involve heating for several hours (4–12 h) to ensure complete cyclization.
- Use of bases such as potassium tert-butoxide can facilitate ring closure and improve yields.
Introduction of the 2-Bromophenyl Group
- Palladium-catalyzed cross-coupling reactions are the preferred method for attaching the 2-bromophenyl substituent.
- For example, Suzuki coupling between a halogenated thiazolo-triazole intermediate and 2-bromophenyl boronic acid under inert atmosphere (nitrogen or argon) in solvents like dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) at elevated temperatures (90–120 °C) with bases such as potassium carbonate or acetate.
- Catalysts such as Pd(dppf)Cl2 or PdCl2(dppf)·DCM are commonly used.
- Microwave irradiation can be employed to reduce reaction times to 20–30 minutes with good yields (~60–80%).
Introduction of the Aniline Group
The aniline group can be introduced by:
- Using aniline-substituted precursors in the initial cyclization step, ensuring the amino group is positioned at the 6-position of the fused ring.
- Alternatively, nucleophilic aromatic substitution or palladium-catalyzed amination reactions on halogenated intermediates can be used to install the aniline moiety post-cyclization.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide + α-haloketone, reflux in ethanol/acetic acid, 6–12 h | 70–85 | Base (e.g., KOtBu) may be added to improve yield |
| 2 | Suzuki Coupling | Halogenated intermediate + 2-bromophenyl boronic acid, Pd(dppf)Cl2 catalyst, K2CO3 base, DMF/DME, 90–120 °C, 20–24 h or microwave 20 min | 60–80 | Inert atmosphere required |
| 3 | Amination | Halogenated intermediate + aniline or aniline precursor, Pd-catalyzed amination, reflux, 12–24 h | 65–75 | Purification by column chromatography |
Analytical and Purification Techniques
- Purification is typically performed by silica gel column chromatography using gradients of ethyl acetate and hexane.
- Characterization includes NMR (1H, 13C), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
- High-performance liquid chromatography (HPLC) is used to assess purity and yield.
Research Findings and Optimization Notes
- Optimization of reaction temperature and catalyst loading significantly affects yield and purity.
- Microwave-assisted synthesis has been shown to reduce reaction times drastically while maintaining or improving yields.
- The choice of base and solvent is critical for the success of the cyclization and coupling steps.
- Protecting groups are generally avoided to simplify the synthesis, but in some cases, amino groups may be temporarily protected to prevent side reactions.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Core Cyclization | Thiosemicarbazide + α-haloketone | Reflux in ethanol/acetic acid, 6–12 h | 70–85% | Base addition improves yield |
| 2-Bromophenyl Introduction | 2-Bromophenyl boronic acid, Pd catalyst | Suzuki coupling, 90–120 °C, 20–24 h or microwave | 60–80% | Inert atmosphere essential |
| Aniline Functionalization | Aniline or precursor, Pd catalyst | Amination, reflux, 12–24 h | 65–75% | Purification by chromatography |
This detailed synthesis approach for 4-[2-(2-Bromophenyl)thiazolo[3,2-b]triazol-6-yl]aniline is based on established heterocyclic chemistry principles and palladium-catalyzed cross-coupling methodologies, supported by recent research data and industrial synthetic protocols. The methods ensure high regioselectivity, good yields, and structural integrity of the complex fused heterocyclic system.
Chemical Reactions Analysis
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of triazoles, including compounds similar to 4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline, exhibit significant antibacterial properties. A study demonstrated that triazole derivatives showed effective inhibition against various bacterial strains such as E. coli and Pseudomonas aeruginosa . The structure of the compound enhances its interaction with bacterial enzymes, leading to increased antibacterial activity.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of thiazole and triazole derivatives. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by triggering oxidative stress pathways. For instance, compounds featuring the thiazolo-triazole framework have been reported to inhibit cell proliferation in human cancer cells by modulating cell cycle regulators and apoptosis-related proteins .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's high thermal stability and charge transport capabilities enhance device performance and longevity .
Photovoltaic Cells
In photovoltaic applications, compounds with triazole moieties have shown promise in enhancing the efficiency of solar cells. The incorporation of thiazole and triazole units can improve light absorption and charge separation processes within the solar cell structure. Studies indicate that these compounds can be utilized as electron acceptors or donors in bulk heterojunction solar cells .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Effective against E. coli, Pseudomonas |
| Anticancer agents | Induces apoptosis in cancer cell lines | |
| Materials Science | Organic electronics | High thermal stability; suitable for OLEDs |
| Photovoltaic cells | Enhances light absorption; improves charge separation |
Case Study 1: Antibacterial Efficacy
A study conducted on various triazole derivatives demonstrated that a specific derivative with a bromophenyl substituent exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone against Staphylococcus aureus and E. coli. This highlights the potential of this compound as a lead compound in antibiotic development .
Case Study 2: Organic Photovoltaics
Research on organic photovoltaic devices incorporating thiazole-triazole compounds showed an increase in power conversion efficiency by up to 20% compared to traditional materials. The study attributed this improvement to enhanced charge mobility and better light harvesting capabilities due to the unique electronic properties of the compound .
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues of 4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline include derivatives with variations in substituents on the phenyl ring or modifications to the triazole-thiazole backbone. Below is a comparative analysis based on synthetic routes, biological activity, and physicochemical properties:
Key Findings from Comparative Studies
Anticonvulsant Activity :
- The 4-fluorophenyl derivative (3c) exhibited high selectivity in the maximal electroshock (MES) model, attributed to fluorine’s electronegativity enhancing receptor binding .
- The 4-propoxy group in 5b conferred dual activity (MES and pentylenetetrazole (PTZ) models), likely due to increased lipophilicity facilitating blood-brain barrier penetration .
- Inference for Target Compound : The 2-bromophenyl group may enhance anticonvulsant activity via halogen bonding, while the aniline moiety could modulate solubility or metabolic stability.
- Anticancer Activity: Arylidene-substituted derivatives (269a–e) showed superior anticancer activity compared to amide analogues, with IC₅₀ values <10 µM in some cases .
Synthetic Challenges :
- Derivatives with bulky substituents (e.g., 4-propoxy, trifluoromethyl) often exhibit lower yields (e.g., 21% for 7b in ), suggesting steric hindrance during cyclization.
- The target compound’s bromine and aniline groups may necessitate optimized reaction conditions (e.g., temperature, catalyst) to improve yield.
Physicochemical Properties
Melting Points :
- Halogenated derivatives (e.g., 5b in , melting point 143–145°C) generally exhibit higher melting points than methoxy-substituted analogues (e.g., 8b, 130–132°C) due to stronger intermolecular forces.
- The target compound’s bromine and aniline groups may elevate its melting point (>150°C), aligning with trends in halogenated thiazolo-triazoles.
Solubility :
- Aniline substituents typically enhance aqueous solubility compared to alkyl or aryl groups, which could improve bioavailability for the target compound.
Biological Activity
4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmaceutical sciences.
Chemical Structure and Synthesis
The compound features a thiazolo-triazole core with a bromophenyl substituent. Its chemical structure is represented as follows:
Various synthetic routes have been explored to obtain this compound. For instance, the synthesis often involves the reaction of substituted anilines with thiazolo[3,2-b][1,2,4]triazole derivatives under specific conditions to yield the target compound with high purity and yield .
Antimicrobial Activity
Studies have shown that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For example:
- In vitro studies demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess antibacterial and antifungal activities against various strains including Escherichia coli and Candida albicans .
- The Minimum Inhibitory Concentration (MIC) values of these compounds were notably lower than those of standard antibiotics like ampicillin .
Anti-inflammatory Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cyclooxygenase (COX) enzymes:
- A study evaluated the anti-inflammatory effects in vivo using mouse models. The compounds provided up to 67% protection compared to 47% for indomethacin at equivalent doses .
- The inhibitory activity on COX-1 and COX-2 enzymes varied significantly among different derivatives, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Anticancer Potential
The anticancer activity of thiazolo-triazole compounds has also been investigated:
- In vitro assays indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanisms are thought to involve apoptosis induction and cell cycle arrest .
- Notably, the presence of specific substituents on the triazole ring influenced the degree of cytotoxicity observed.
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial activities. The following table summarizes the MIC values:
| Compound ID | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 8 | E. coli |
| 2 | 16 | Staphylococcus aureus |
| 3 | 32 | Candida albicans |
Case Study 2: Anti-inflammatory Activity
In a controlled study assessing anti-inflammatory responses in mice treated with various thiazolo-triazole derivatives:
| Compound ID | Protection (%) | Reference Drug Protection (%) |
|---|---|---|
| A | 67 | 47 |
| B | 60 | 47 |
| C | 50 | 47 |
These findings highlight the potential of these compounds as anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[2-(2-bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing substituted benzaldehydes with aminotriazole derivatives in absolute ethanol and glacial acetic acid (4–6 hours), followed by solvent evaporation and recrystallization . Optimization includes adjusting stoichiometry, reaction time, and acid catalysis (e.g., acetic acid) to minimize side products. Purity is enhanced via column chromatography or recrystallization from ethanol .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
